3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide
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Overview
Description
3-[(4-fluorophenyl)methoxy]-N’-[(1E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of fluorine, thiophene, and methoxy groups in its structure contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)methoxy]-N’-[(1E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide typically involves the condensation of 3-methylthiophene-2-carbohydrazide with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)methoxy]-N’-[(1E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiophene ring, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, hydrazones like this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the fluorine atom and thiophene ring enhances its interaction with biological targets.
Medicine
The compound’s potential medicinal applications are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with various enzymes and receptors makes it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)methoxy]-N’-[(1E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide
- N’-[(1E)-(4-chlorophenyl)methylidene]thiophene-2-carbohydrazide
- N’-[(1E)-(3-methylphenyl)methylidene]thiophene-2-carbohydrazide
Uniqueness
Compared to similar compounds, 3-[(4-fluorophenyl)methoxy]-N’-[(1E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide stands out due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The methoxy group further enhances its solubility and interaction with various targets, making it a versatile compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of 3-[(4-fluorophenyl)methoxy]-N’-[(1E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S2/c1-12-6-8-24-16(12)10-20-21-18(22)17-15(7-9-25-17)23-11-13-2-4-14(19)5-3-13/h2-10H,11H2,1H3,(H,21,22)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDXBLLDCMXAKD-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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